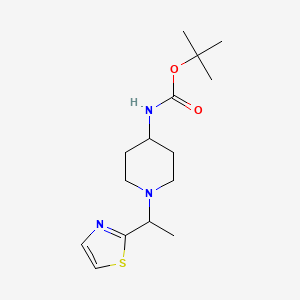![molecular formula C17H15N5O2 B2752507 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340686-53-4](/img/structure/B2752507.png)
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex heterocyclic compound that features a unique combination of oxadiazole, pyridine, and pyrrolo[2,3-c]pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate nitrile oxides with hydrazides under controlled conditions.
Construction of the pyrrolo[2,3-c]pyridine core: This involves cyclization reactions using suitable starting materials such as pyridine derivatives and appropriate cyclizing agents.
Coupling reactions: The final step involves coupling the oxadiazole and pyrrolo[2,3-c]pyridine moieties using reagents like palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their diverse biological activities.
Pyridine derivatives: Widely used in medicinal chemistry.
Pyrrolo[2,3-c]pyridine derivatives: Known for their potential in drug design.
Uniqueness
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological and chemical properties not found in simpler analogs.
特性
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-3-ylmethyl)pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-19-15(24-20-12)11-22-8-5-14-4-7-21(16(14)17(22)23)10-13-3-2-6-18-9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIETBRLJJSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=CC3=C(C2=O)N(C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)
![1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one](/img/structure/B2752443.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2752445.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)
